4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid
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Overview
Description
4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid is a compound that belongs to the class of amino acids and derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is often utilized in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In industrial settings, the production of tert-butoxycarbonyl-protected amino acids can be scaled up using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of free amines after Boc deprotection.
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used in peptide synthesis as a protected amino acid building block.
Biology: The compound is utilized in the synthesis of biologically active peptides and proteins.
Medicine: In medicinal chemistry, the compound is used to synthesize peptide-based drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the synthesized peptides or compounds .
Comparison with Similar Compounds
4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid can be compared with other Boc-protected amino acids:
4-((tert-Butoxycarbonyl)amino)butanoic acid: Similar in structure but with a different carbon chain length.
2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid: Contains a chlorinated aromatic ring, offering different reactivity and applications.
4-((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid: Similar cyclohexane structure but with a different substitution pattern.
The uniqueness of this compound lies in its specific cyclohexane structure and the position of the Boc-protected amino group, which provides distinct reactivity and applications in organic synthesis and peptide chemistry.
Properties
Molecular Formula |
C13H23NO4 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(4)7-5-9(6-8-13)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
InChI Key |
WWHYIQSGIFMCFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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